molecular formula C20H20ClN3O3S2 B11529231 N-(3-chloro-4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine

N-(3-chloro-4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B11529231
M. Wt: 450.0 g/mol
InChI Key: NKHDEAMHQYXGGP-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-chloro-4-methylphenyl and 4-(morpholine-4-sulfonyl)phenyl groups can be done via nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: The compound might influence cell signaling pathways, which is valuable in research on cellular processes.

Medicine

    Drug Development: Due to its biological activity, it can be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It may have potential as a therapeutic agent for treating various diseases.

Industry

    Agriculture: The compound could be used in the development of pesticides or herbicides.

    Chemical Manufacturing: It might serve as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which N-(3-CHLORO-4-METHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CHLORO-4-METHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE
  • **N-(3-CHLORO-4-METHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE
  • **N-(3-CHLORO-4-METHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE

Uniqueness

The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE lies in its specific substitution pattern and the presence of both a thiazole ring and a morpholine sulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20ClN3O3S2

Molecular Weight

450.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C20H20ClN3O3S2/c1-14-2-5-16(12-18(14)21)22-20-23-19(13-28-20)15-3-6-17(7-4-15)29(25,26)24-8-10-27-11-9-24/h2-7,12-13H,8-11H2,1H3,(H,22,23)

InChI Key

NKHDEAMHQYXGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)Cl

Origin of Product

United States

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